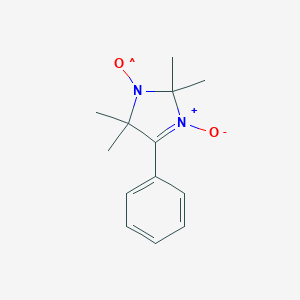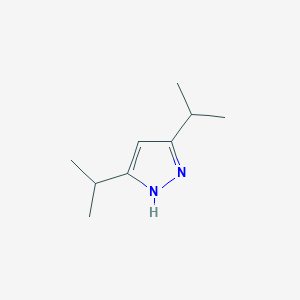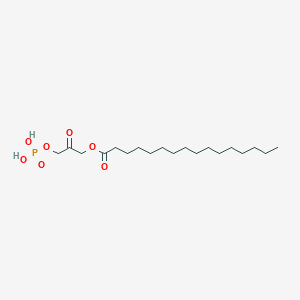
2,4-Dimetoxi-1-fluorobenceno
Descripción general
Descripción
1-fluoro-2,4-dimethoxybenzene is an organic compound with the molecular formula C8H9FO2. It is a fluorinated aromatic compound characterized by the presence of two methoxy groups and one fluorine atom attached to a benzene ring. This compound is used in various fields, including organic synthesis, pharmaceuticals, and materials science .
Aplicaciones Científicas De Investigación
1-fluoro-2,4-dimethoxybenzene has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and liquid crystals.
Mecanismo De Acción
Target of Action
2,4-Dimethoxy-1-fluorobenzene, also known as 1-fluoro-2,4-dimethoxybenzene, is a benzene derivative. Its primary targets are aromatic compounds in organic synthesis . These aromatic compounds play a crucial role in various biochemical reactions, serving as the building blocks for a wide range of molecules.
Mode of Action
The compound interacts with its targets through a process known as Friedel-Crafts acylation . This reaction involves the formation of carbon-carbon bonds, which is a critical step in organic synthesis . The compound can also undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The Friedel-Crafts acylation and electrophilic aromatic substitution reactions are part of larger biochemical pathways involved in the synthesis of various organic compounds . These reactions can affect downstream processes by introducing new functional groups to the aromatic compounds, thereby altering their chemical properties and reactivities.
Pharmacokinetics
The compound’s lipophilicity, indicated by its Log Po/w values, suggests good bioavailability .
Result of Action
The molecular and cellular effects of 2,4-Dimethoxy-1-fluorobenzene’s action largely depend on the specific context of its use. In organic synthesis, the compound’s ability to undergo Friedel-Crafts acylation and electrophilic aromatic substitution can lead to the formation of a wide range of products with diverse properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dimethoxy-1-fluorobenzene. For instance, the Friedel-Crafts acylation requires more than stoichiometric amounts and strictly anhydrous conditions, and it produces corrosive acid wastes . Therefore, the reaction conditions and the nature of the catalysts used can greatly affect the outcome of the reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1-fluoro-2,4-dimethoxybenzene involves the fluorination of methyl phenyl ether. The specific steps are as follows :
- Dissolve methyl phenyl ether in a suitable solvent.
- Add a fluorinating agent, such as hydrogen fluoride or metal fluoride.
- Conduct the reaction under controlled temperature and reaction time.
- Filter the product and perform necessary purification steps.
Industrial Production Methods
Industrial production of 1-fluoro-2,4-dimethoxybenzene typically involves large-scale fluorination processes using similar methods as described above. The reaction conditions are optimized for higher yields and purity, and the product is often purified using distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
1-fluoro-2,4-dimethoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating methoxy groups, which activate the benzene ring towards electrophiles.
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid.
Nucleophilic Aromatic Substitution: Common nucleophiles include amines and alkoxides.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of 1-fluoro-2,4-dimethoxybenzene.
Nucleophilic Aromatic Substitution: Products include substituted benzene derivatives where the fluorine atom is replaced by the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dimethoxy-4-fluorobenzene
- 2,4-Dimethoxyfluorobenzene
- 4-Fluoro-1,3-dimethoxybenzene
Uniqueness
1-fluoro-2,4-dimethoxybenzene is unique due to the specific positioning of its methoxy and fluorine substituents, which confer distinct reactivity patterns compared to other fluorinated methoxybenzenes. This unique structure allows for selective reactions and applications in various fields .
Propiedades
IUPAC Name |
1-fluoro-2,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJNEPOEZGFNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374316 | |
| Record name | 2,4-Dimethoxy-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17715-70-7 | |
| Record name | 1-Fluoro-2,4-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17715-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethoxy-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl] acetate](/img/structure/B91139.png)



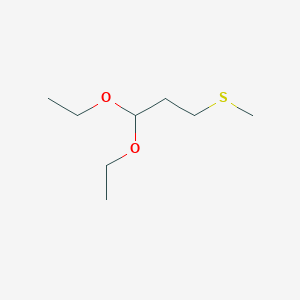

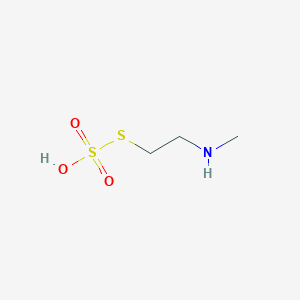
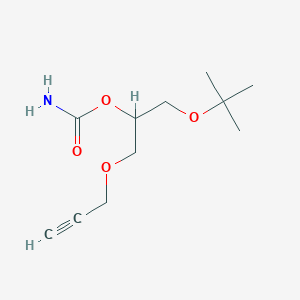


![2-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-en-1-amine](/img/structure/B91159.png)
